molecular formula C12H7FN2 B6320716 4-(4-Fluoro-phenyl)-pyridine-2-carbonitrile CAS No. 222551-26-0

4-(4-Fluoro-phenyl)-pyridine-2-carbonitrile

Cat. No.: B6320716
CAS No.: 222551-26-0
M. Wt: 198.20 g/mol
InChI Key: ILRZSQPKKVQCKN-UHFFFAOYSA-N
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Description

4-(4-Fluoro-phenyl)-pyridine-2-carbonitrile is an organic compound that belongs to the class of aromatic nitriles It features a pyridine ring substituted with a fluoro-phenyl group at the 4-position and a cyano group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluoro-phenyl)-pyridine-2-carbonitrile can be achieved through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst to couple a boronic acid derivative of 4-fluoro-phenyl with a halogenated pyridine-2-carbonitrile under mild conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include steps for purification and crystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Fluoro-phenyl)-pyridine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Electrophilic Aromatic Substitution: Products include various substituted derivatives of the original compound, depending on the electrophile used.

    Nucleophilic Substitution: Products include derivatives where the cyano group has been replaced by other functional groups.

Scientific Research Applications

4-(4-Fluoro-phenyl)-pyridine-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-phenyl)-pyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The fluoro-phenyl and cyano groups can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Uniqueness: 4-(4-Fluoro-phenyl)-pyridine-2-carbonitrile is unique due to its combination of a fluoro-phenyl group and a pyridine-2-carbonitr

Properties

IUPAC Name

4-(4-fluorophenyl)pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2/c13-11-3-1-9(2-4-11)10-5-6-15-12(7-10)8-14/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRZSQPKKVQCKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC=C2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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